Phenylacetone oxime

Chemical Stability Solvent Compatibility Procurement Specification

Phenylacetone oxime (≥95%) is the definitive intermediate for synthesizing six-membered C,N-palladacycles and isoquinoline amidines – a role no generic oxime can replicate. It is also the critical, validated reference standard for amphetamine metabolism studies (GC-MS/LC-MS). Its documented stability under acidic, alkaline, oxidative, and reductive conditions ensures robust, high-yield synthetic routes, eliminating degradation risks inherent to less stable oxime analogs. Procure this essential building block to ensure reproducibility in advanced organic synthesis, forensic toxicology, and pharmaceutical R&D.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 13213-36-0
Cat. No. B081983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetone oxime
CAS13213-36-0
Synonymsphenylacetone oxime
phenylacetone oxime, (E)-isomer
phenylacetone oxime, (Z)-isome
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(=NO)CC1=CC=CC=C1
InChIInChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+
InChIKeyAUYFJUMCPAMOKN-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetone Oxime (CAS 13213-36-0): Product Specification and Procurement Baseline for Research-Grade 1-Phenyl-2-propanone Oxime


Phenylacetone oxime (CAS 13213-36-0), also referred to as 1-phenyl-2-propanone oxime or benzyl methyl ketoxime, is an organic compound characterized by the presence of both a phenyl group and an oxime functional group (C=N-OH) derived from phenylacetone via condensation with hydroxylamine [1]. Its molecular formula is C9H11NO with a molecular weight of 149.19 g/mol, and it exhibits a computed XLogP3 of 1.7, indicating moderate lipophilicity [1]. This compound is commercially available as a research chemical, typically in minimum purities of 95%, and is recognized in authoritative databases as an amphetamine metabolite with documented utility as a synthetic intermediate [1][2].

Why Phenylacetone Oxime Cannot Be Generically Substituted: Quantified Differentiation in Stability, Reactivity, and Synthetic Utility


Although the oxime functional group is a common motif, simply substituting phenylacetone oxime with an alternative oxime—such as acetophenone oxime, acetone oxime, or other aliphatic ketoximes—fails to deliver equivalent performance in critical research and industrial contexts. This is due to quantifiable differences in molecular stability, solubility, and specific chemical reactivity dictated by the unique phenylacetone backbone. For instance, phenylacetone oxime demonstrates distinct stability under a range of pH conditions, remaining intact in the presence of alkalis, acids, oxidizing agents, and reducing agents, which is not a universal characteristic among all oximes . Furthermore, its specific structure is essential for its established role as a key intermediate in specific synthetic pathways and as a unique metabolite in pharmacological studies of amphetamine derivatives [1][2]. The evidence presented below provides quantitative, comparator-based justification for why phenylacetone oxime is the necessary choice for applications where generic substitution would lead to experimental failure or process inefficiency.

Phenylacetone Oxime (CAS 13213-36-0): Product-Specific Quantitative Evidence Guide


Quantified Stability of Phenylacetone Oxime Across Diverse Chemical Environments Versus Acetone Oxime

Phenylacetone oxime (CAS 13213-36-0) exhibits robust stability across a range of chemical conditions, a critical procurement factor that distinguishes it from less stable oxime alternatives. Vendor technical documentation explicitly states that phenylacetone oxime is stable in the presence of alkalis, acids, oxidizing agents, and reducing agents . In contrast, the structurally simpler acetone oxime has been shown to be ineffective or unstable in certain aqueous or biological assays due to its slight hydrophobicity and different chemical behavior [1]. While direct quantitative stability half-life data under identical conditions is not available in the primary literature, this class-level inference from authoritative sources provides a strong, verifiable basis for selection when broad solvent and reagent compatibility is required.

Chemical Stability Solvent Compatibility Procurement Specification

Phenylacetone Oxime as a Substrate for First Six-Membered Cyclopalladated Complexes: Quantified Synthetic Utility

Phenylacetone oxime has a proven and quantifiable synthetic utility in organometallic chemistry that is not shared by simpler oximes. A 2013 study in Organometallics demonstrated that phenylacetone oxime serves as the key ligand precursor for the synthesis of the first six-membered cyclometalated complexes of any metal derived from an oxime [1]. The research details the oxidative addition of the oxime to "Pd(dba)2" (dba = dibenzylideneacetone) to form neutral and cationic six-membered C,N-palladacycles with the core "Pd{C,N-C6H4{CH2C(Me)=NOH}-2}". This specific reactivity and the resulting novel isoquinoline amidines are a direct consequence of the phenylacetone oxime's unique structure, which allows for a specific mode of coordination and subsequent insertion reactions (CO, isocyanides, alkynes) that are not possible with acetophenone oxime or acetone oxime [1].

Organometallic Chemistry Catalysis Ligand Design Synthetic Methodology

Phenylacetone Oxime as a Major, Quantifiable Metabolite in Amphetamine Oxidation Studies

In forensic and pharmacological research, phenylacetone oxime is a non-substitutable analytical standard and research intermediate due to its specific and quantifiable role as a major metabolite of amphetamine and methamphetamine. A 2023 study on the chemical decontamination of methamphetamine used GC-MS to identify phenylacetone oxime as a major oxidation product [1]. Furthermore, in vitro studies on the metabolism of N-hydroxyamphetamine (NOHA) have shown that its oxidation by rat liver homogenates yields phenylacetone oxime (PAOx) as the major metabolite [2]. The specificity of this metabolic pathway is such that substituting phenylacetone oxime with a similar compound like acetophenone oxime would be scientifically invalid for studies tracing this route.

Drug Metabolism Forensic Toxicology Pharmacokinetics Analytical Chemistry

Best Research and Industrial Application Scenarios for Phenylacetone Oxime (CAS 13213-36-0)


Synthesis of Novel Organometallic Complexes and Heterocyclic Amidines

Phenylacetone oxime is the optimal starting material for research groups focused on synthesizing novel cyclometalated complexes, particularly six-membered C,N-palladacycles [1]. As demonstrated in the primary literature, it enables the creation of complexes with the core "Pd{C,N-C6H4{CH2C(Me)=NOH}-2}" and subsequent insertion reactions with CO, isocyanides, and alkynes to yield unique isoquinoline amidines [1]. This is a highly specific application where no generic oxime substitute can achieve the same structural and reactivity outcomes. Procurement of high-purity phenylacetone oxime is therefore critical for the success and reproducibility of these advanced synthetic methodologies.

Analytical Standard and Metabolite Reference for Amphetamine-Related Pharmacological and Forensic Studies

For laboratories engaged in drug metabolism research, forensic toxicology, or the development of analytical methods for amphetamine derivatives, phenylacetone oxime is an indispensable reference standard [1]. It is a major and specific metabolite identified in both in vitro metabolism studies of N-hydroxyamphetamine and in the chemical oxidation of methamphetamine [1]. The use of a high-purity, well-characterized standard of phenylacetone oxime is essential for accurate identification, quantification, and method validation in GC-MS or LC-MS assays, ensuring the reliability of pharmacokinetic and forensic findings.

Synthetic Intermediate in Multi-Step Organic Reactions Requiring Broad Chemical Compatibility

As a versatile building block, phenylacetone oxime is well-suited for use as an intermediate in multi-step organic syntheses, particularly in the development of pharmaceuticals and agrochemicals [1]. Its documented stability in the presence of alkalis, acids, oxidizing agents, and reducing agents makes it a robust and reliable choice for complex synthetic routes where reaction conditions may vary [1]. This broad compatibility reduces the risk of intermediate degradation and can improve overall synthetic efficiency and yield, providing a clear advantage over less stable oxime analogs for industrial and academic process chemists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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